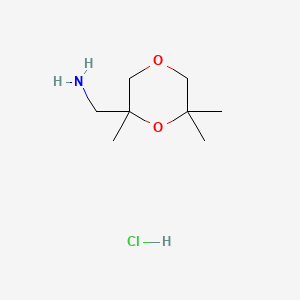
1-(2,6,6-Trimethyl-1,4-dioxan-2-yl)methanamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,6,6-Trimethyl-1,4-dioxan-2-yl)methanamine hydrochloride is a chemical compound with a unique structure that includes a dioxane ring substituted with a methanamine group.
Preparation Methods
The synthesis of 1-(2,6,6-Trimethyl-1,4-dioxan-2-yl)methanamine hydrochloride typically involves the reaction of 2,6,6-trimethyl-1,4-dioxane with methanamine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product . Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
1-(2,6,6-Trimethyl-1,4-dioxan-2-yl)methanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methanamine group can participate in substitution reactions with halides or other electrophiles under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(2,6,6-Trimethyl-1,4-dioxan-2-yl)methanamine hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2,6,6-Trimethyl-1,4-dioxan-2-yl)methanamine hydrochloride involves its interaction with specific molecular targets. The methanamine group can form hydrogen bonds and electrostatic interactions with various biological molecules, influencing their activity and function. The dioxane ring structure may also play a role in stabilizing the compound and enhancing its binding affinity .
Comparison with Similar Compounds
Similar compounds to 1-(2,6,6-Trimethyl-1,4-dioxan-2-yl)methanamine hydrochloride include:
2,6,6-Trimethylcyclohexa-1,4-dienecarbaldehyde: This compound has a similar trimethyl-substituted ring structure but differs in its functional groups.
(6,6-Dimethyl-1,4-dioxan-2-yl)methanamine hydrochloride: This compound is structurally similar but has different methyl substitution patterns.
The uniqueness of this compound lies in its specific combination of the dioxane ring and methanamine group, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C8H18ClNO2 |
|---|---|
Molecular Weight |
195.69 g/mol |
IUPAC Name |
(2,6,6-trimethyl-1,4-dioxan-2-yl)methanamine;hydrochloride |
InChI |
InChI=1S/C8H17NO2.ClH/c1-7(2)5-10-6-8(3,4-9)11-7;/h4-6,9H2,1-3H3;1H |
InChI Key |
IWTYTOJMBUGMIU-UHFFFAOYSA-N |
Canonical SMILES |
CC1(COCC(O1)(C)CN)C.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















